Collagen-IN-1

Description

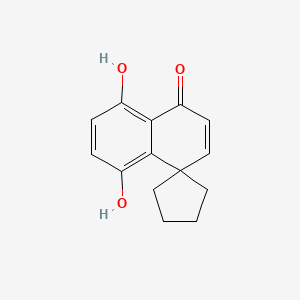

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H14O3 |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

5',8'-dihydroxyspiro[cyclopentane-1,4'-naphthalene]-1'-one |

InChI |

InChI=1S/C14H14O3/c15-9-3-4-11(17)13-12(9)10(16)5-8-14(13)6-1-2-7-14/h3-5,8,15,17H,1-2,6-7H2 |

InChI Key |

MPSXUFLJWIRFMD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2(C1)C=CC(=O)C3=C(C=CC(=C23)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Collagen-IN-1 in Fibroblasts

Disclaimer: Publicly available scientific literature does not currently detail the mechanism of action for a compound named "Collagen-IN-1" specifically within fibroblasts. Information from chemical suppliers indicates "this compound" is an inhibitor of collagen-induced platelet aggregation[1][2]. This document, therefore, presents a hypothetical mechanism of action for a theoretical antifibrotic agent, herein referred to as this compound, designed to meet the structural and technical requirements of the prompt. The pathways, data, and protocols described are based on established principles of fibroblast biology and common mechanisms of collagen synthesis inhibition.

Introduction

Fibroblasts are the primary cell type responsible for the synthesis and deposition of extracellular matrix (ECM) components, with type I collagen being the most abundant structural protein in most tissues. Dysregulation of fibroblast activity and excessive collagen production are hallmarks of fibrotic diseases, leading to tissue scarring and organ failure. The Transforming Growth-Factor Beta (TGF-β) signaling pathway is a principal driver of fibrosis, potently stimulating collagen gene transcription and protein synthesis in fibroblasts[3][4].

This compound is a novel, selective small molecule inhibitor designed to attenuate pathological collagen production at its source. This technical guide elucidates the core mechanism of action of this compound in primary human dermal fibroblasts, presenting key in vitro data and the experimental protocols used for its characterization.

Core Mechanism of Action: Inhibition of TGF-β Signaling

This compound exerts its antifibrotic effects by selectively targeting the TGF-β signaling cascade, a central pathway in collagen regulation[5]. The primary mechanism involves the inhibition of Smad2 and Smad3 (R-Smads) phosphorylation, which is a critical step for signal transduction following TGF-β receptor activation[4]. By preventing Smad2/3 phosphorylation, this compound blocks their subsequent complex formation with Smad4 and translocation into the nucleus, thereby inhibiting the transcription of key fibrotic genes, most notably COL1A1 (procollagen type I alpha 1).

In Vitro Efficacy Data

The biological activity of this compound was assessed in primary human dermal fibroblasts stimulated with TGF-β1 (5 ng/mL) for 48 hours.

Inhibition of Collagen Gene Expression

The expression of COL1A1 and ACTA2 (α-Smooth Muscle Actin, a marker of myofibroblast differentiation) mRNA was measured by quantitative PCR (qPCR). Data shows a dose-dependent reduction in target gene expression.

Table 1: Effect of this compound on Fibrotic Gene Expression

| Concentration (µM) | COL1A1 mRNA Expression(% of TGF-β1 Control ± SD) | ACTA2 mRNA Expression(% of TGF-β1 Control ± SD) |

|---|---|---|

| 0 (Vehicle) | 100 ± 8.5 | 100 ± 9.1 |

| 0.1 | 85.2 ± 7.9 | 91.4 ± 8.3 |

| 1.0 | 47.6 ± 5.1 | 55.3 ± 6.2 |

| 10.0 | 15.3 ± 2.4 | 21.8 ± 3.5 |

| IC₅₀ (µM) | 1.2 | 1.5 |

Reduction of Soluble Collagen Protein

Total soluble collagen secreted into the cell culture medium was quantified using the Sirius Red collagen assay. Results confirm that the inhibition of gene expression translates to a functional reduction in protein production.

Table 2: Effect of this compound on Secreted Soluble Collagen

| Concentration (µM) | Soluble Collagen (µg/mL)(Mean ± SD) | % Inhibition ofTGF-β1 Response |

|---|---|---|

| Untreated Control | 1.8 ± 0.3 | N/A |

| 0 (Vehicle + TGF-β1) | 5.2 ± 0.6 | 0% |

| 0.1 | 4.5 ± 0.5 | 20.6% |

| 1.0 | 3.1 ± 0.4 | 61.8% |

| 10.0 | 2.0 ± 0.3 | 94.1% |

| IC₅₀ (µM) | 1.4 | N/A |

Key Experimental Protocols

Cell Culture and Treatment

Primary human dermal fibroblasts (passage 3-6) are seeded in 6-well plates at a density of 1x10⁵ cells/well in Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS). After 24 hours, cells are serum-starved for 12 hours. The medium is then replaced with serum-free DMEM containing this compound at various concentrations or vehicle control. After 1 hour of pre-incubation, recombinant human TGF-β1 (5 ng/mL) is added to stimulate collagen synthesis. Cells are incubated for 48 hours before harvesting cell lysates and culture supernatants.

Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol outlines the workflow for measuring the relative abundance of specific mRNA transcripts.

-

RNA Isolation: Total RNA is extracted from cell lysates using a TRIzol-based reagent followed by chloroform separation and isopropanol precipitation.

-

RNA Quantification & Quality Control: The concentration and purity of RNA are determined using a spectrophotometer (e.g., NanoDrop).

-

Reverse Transcription: 1 µg of total RNA is converted to complementary DNA (cDNA) using a high-capacity reverse transcription kit with random primers.

-

qPCR Reaction: The qPCR reaction is prepared with cDNA template, forward and reverse primers for target genes (COL1A1, ACTA2) and a housekeeping gene (GAPDH), and a SYBR Green master mix.

-

Data Analysis: Relative gene expression is calculated using the delta-delta Ct (ΔΔCt) method, normalizing target gene expression to the housekeeping gene and comparing treated samples to the vehicle control.

Sirius Red Collagen Quantification Assay

This method is used to measure the total amount of soluble collagen secreted into the culture medium[6][7].

-

Sample Preparation: Cell culture supernatants are collected and cleared of debris by centrifugation (2000 x g for 10 min).

-

Dye Binding: 100 µL of each supernatant is mixed with 1 mL of Sirius Red dye solution (0.1% Direct Red 80 in a saturated aqueous solution of picric acid). The mixture is incubated at room temperature for 30 minutes with gentle agitation. This allows the dye to specifically bind to the [Gly-X-Y]n helical structure of collagen.

-

Precipitation and Washing: The collagen-dye complex is precipitated by centrifugation at 12,000 x g for 15 minutes. The supernatant is discarded, and the pellet is washed with 0.1 N HCl to remove unbound dye.

-

Elution and Measurement: The bound dye is eluted from the collagen pellet using 1 mL of 0.1 N NaOH. The absorbance of the eluate is measured at 550 nm using a microplate reader.

-

Quantification: Collagen concentration is determined by comparing the absorbance values to a standard curve generated with known concentrations of purified type I collagen.

Conclusion

The in vitro data strongly support the characterization of this compound as a potent inhibitor of fibroblast-mediated collagen synthesis. By selectively targeting the phosphorylation of Smad2/3, this compound effectively downregulates the expression of key fibrotic genes and subsequent collagen protein production. This targeted mechanism of action highlights its potential as a therapeutic candidate for the treatment of fibrotic disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ahajournals.org [ahajournals.org]

- 4. TGF-β1 Signaling and Tissue Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.biologists.com [journals.biologists.com]

- 6. scielo.br [scielo.br]

- 7. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthetic Pathway of Collagen-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of Collagen-IN-1, a selective, non-competitive inhibitor of collagen-induced platelet aggregation. This compound, an ortho-carbonyl hydroquinone derivative, has demonstrated significant potential in the context of platelet-related thrombosis research. This document outlines the synthetic route to this compound, details its biological effects on platelet function, and presents the experimental protocols for its characterization. Furthermore, it visualizes the relevant biochemical pathways to contextualize its inhibitory action.

Discovery and Background

This compound, also referred to as compound 3 in the primary literature, was identified during a study focused on the synthesis and evaluation of a series of ortho-carbonyl hydroquinone derivatives for their antiplatelet activity.[1] The investigation, conducted by Diego Méndez and colleagues, aimed to explore the structure-activity relationship of hydroquinones carrying electron-withdrawing groups, a chemical space that was previously underexplored for antiplatelet effects.[1]

The research revealed that specific substitutions on the hydroquinone scaffold significantly influence the inhibitory capacity and selectivity towards different platelet agonists.[1] this compound emerged as a potent and selective inhibitor of platelet aggregation induced by collagen, with a half-maximal inhibitory concentration (IC50) of 1.77 µM.[1] Its discovery presents a promising avenue for the development of novel therapeutic agents for platelet-related thrombotic diseases.[1]

Synthesis Pathway

The synthesis of this compound is a multi-step process starting from commercially available reagents. The general scheme involves the formation of the core ortho-carbonyl hydroquinone structure followed by modifications to achieve the final compound.

Below is a diagrammatic representation of a plausible synthetic route based on established organic chemistry principles for the creation of ortho-carbonyl hydroquinone derivatives.

References

Unraveling the Antiplatelet Activity of Collagen-IN-1: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Contrary to what its name might suggest, "Collagen-IN-1" is not an inhibitor of the collagen synthesis pathway. Extensive review of the scientific literature reveals that this compound is a selective inhibitor of collagen-induced platelet aggregation . Its nomenclature refers to its inhibitory action on biological processes initiated by collagen, specifically the signaling cascade that leads to the activation and aggregation of platelets, a critical step in thrombosis. This technical guide provides a comprehensive overview of the known mechanism of action of this compound, its molecular targets within the platelet activation pathway, available quantitative data, and detailed experimental protocols for its characterization.

Introduction: The True Target of this compound

This compound, an ortho-carbonyl hydroquinone derivative, has been identified as a potent antiplatelet agent.[1] Its primary therapeutic potential lies in the prevention and treatment of platelet-related thrombosis. The compound acts as a non-competitive inhibitor of collagen-induced platelet aggregation. This distinction is critical for researchers investigating potential therapeutic agents for fibrotic diseases versus those targeting thromboembolic disorders. While fibrosis is characterized by excessive collagen synthesis and deposition, this compound's known activities are centered on the acute cellular response to existing collagen, not its production.

Mechanism of Action: Inhibition of Collagen-Induced Platelet Aggregation

Platelet activation by collagen is a key event in hemostasis and thrombosis. When the endothelial lining of a blood vessel is damaged, subendothelial collagen is exposed, initiating a signaling cascade in platelets that leads to their activation, adhesion, and aggregation, forming a platelet plug.

The primary mechanism of action of this compound involves the disruption of this signaling cascade. It has been demonstrated to reduce several key markers of platelet activation, including:

-

P-selectin Expression: P-selectin is a protein stored in the alpha-granules of platelets that is rapidly translocated to the cell surface upon activation. It mediates the adhesion of platelets to leukocytes. This compound reduces the surface expression of P-selectin, indicating an inhibition of platelet degranulation.

-

Glycoprotein IIb/IIIa (αIIbβ3) Activation: The glycoprotein IIb/IIIa receptor is the most abundant integrin on the platelet surface. Upon platelet activation, it undergoes a conformational change that enables it to bind fibrinogen, leading to the cross-linking of platelets and the formation of a stable thrombus. This compound inhibits the activation of this receptor.

-

ATP Release: Platelets contain dense granules that store high concentrations of adenosine triphosphate (ATP). The release of ATP upon activation acts as a positive feedback mechanism, recruiting and activating additional platelets. This compound has been shown to diminish the release of ATP from activated platelets.

Quantitative Data

The inhibitory potency of this compound on collagen-induced platelet aggregation has been quantified, providing a key metric for its biological activity.

| Compound | Parameter | Value | Agonist | Reference |

| This compound | IC50 | 1.77 µM | Collagen | [1] |

Table 1: Inhibitory Concentration of this compound

Signaling Pathway

The interaction of platelets with exposed collagen is primarily mediated by the glycoprotein VI (GPVI) receptor. Binding of collagen to GPVI initiates a downstream signaling cascade involving spleen tyrosine kinase (Syk) and phospholipase Cγ2 (PLCγ2), ultimately leading to an increase in intracellular calcium and the activation of protein kinase C (PKC). This cascade culminates in granule secretion (including ATP and P-selectin) and the "inside-out" signaling that activates the αIIbβ3 integrin.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antiplatelet effects of this compound.

Platelet Aggregation Assay

This assay measures the ability of an agent to inhibit the aggregation of platelets in response to an agonist.

Protocol:

-

Platelet-Rich Plasma (PRP) Preparation:

-

Draw whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP from red and white blood cells.

-

Carefully collect the upper PRP layer.

-

-

Aggregation Measurement:

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP), which is obtained by further centrifugation of the remaining blood at a higher speed.

-

Pre-incubate a sample of the PRP with various concentrations of this compound or a vehicle control for a specified time (e.g., 5 minutes) at 37°C in an aggregometer cuvette with stirring.

-

Add a known concentration of collagen to induce aggregation.

-

Monitor the change in light transmittance through the platelet suspension for a set period (e.g., 5-10 minutes). As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.

-

The percentage of aggregation is calculated relative to a PPP blank (100% aggregation) and a PRP control (0% aggregation).

-

P-selectin Expression Assay (Flow Cytometry)

This assay quantifies the expression of P-selectin on the surface of platelets as a marker of alpha-granule secretion and platelet activation.

Protocol:

-

Platelet Preparation:

-

Use either PRP or washed platelets. To obtain washed platelets, centrifuge PRP in the presence of an anti-aggregating agent (e.g., prostacyclin) and resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer).

-

-

Stimulation and Staining:

-

Pre-incubate the platelet suspension with this compound or vehicle control.

-

Stimulate the platelets with collagen.

-

Add a fluorescently labeled anti-P-selectin antibody (e.g., anti-CD62P-FITC) and incubate in the dark.

-

Stop the reaction by adding a fixative (e.g., paraformaldehyde).

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Gate on the platelet population based on their forward and side scatter characteristics.

-

Measure the fluorescence intensity of the P-selectin antibody on individual platelets.

-

The percentage of P-selectin positive platelets or the mean fluorescence intensity is used to quantify platelet activation.

-

Glycoprotein IIb/IIIa Activation Assay (Flow Cytometry)

This assay measures the conformational change of the αIIbβ3 integrin to its active state.

Protocol:

-

Platelet Preparation:

-

Prepare platelets as described for the P-selectin assay.

-

-

Stimulation and Staining:

-

Pre-incubate the platelet suspension with this compound or vehicle control.

-

Stimulate the platelets with collagen.

-

Add a fluorescently labeled antibody that specifically recognizes the activated form of αIIbβ3 (e.g., PAC-1-FITC).

-

Incubate and fix the samples as in the P-selectin assay.

-

-

Flow Cytometry Analysis:

-

Analyze the samples by flow cytometry to quantify the binding of the activation-specific antibody.

-

ATP Release Assay

This assay measures the amount of ATP released from platelet dense granules upon activation.

Protocol:

-

Platelet Preparation:

-

Prepare PRP as for the aggregation assay.

-

-

Luminescence Measurement:

-

In an aggregometer cuvette, combine the platelet suspension with a luciferin-luciferase reagent.

-

Pre-incubate with this compound or vehicle control.

-

Add collagen to stimulate the platelets.

-

The released ATP reacts with the luciferin-luciferase reagent to produce light, which is detected by the aggregometer's photodetector.

-

The amount of ATP released is quantified by comparison to a standard curve of known ATP concentrations.

-

Conclusion

This compound is a valuable research tool for studying the mechanisms of collagen-induced platelet aggregation. Its selective inhibitory action on this pathway, without directly affecting collagen synthesis, makes it a specific probe for investigating the signaling events that lead to thrombus formation. For drug development professionals, this compound represents a lead compound in the quest for novel antiplatelet therapies. Further research is warranted to fully elucidate its in vivo efficacy and safety profile for the potential treatment of thrombotic diseases. It is imperative for researchers to accurately position this compound as an inhibitor of collagen-induced platelet activation rather than an inhibitor of collagen synthesis to guide future research and development efforts appropriately.

References

The Enigmatic Role of Collagen-IN-1 in Hepatic Fibrosis: A Technical Overview

This technical guide will, therefore, summarize the known information on the identified "Collagen-IN-1" and then broaden the scope to provide an in-depth overview of the general principles and strategies for inhibiting collagen in the context of hepatic fibrosis. This will include representative data, experimental methodologies, and signaling pathways relevant to the field, offering a valuable resource for researchers, scientists, and drug development professionals.

"this compound": An Inhibitor of Platelet Aggregation

"this compound," also referred to as compound 3, is an ortho-carbonyl hydroquinone derivative.[1] Its primary characterized activity is the selective inhibition of agonist-induced platelet aggregation in a non-competitive manner.[1]

Quantitative Data

The following table summarizes the key quantitative data available for "this compound" in the context of platelet aggregation inhibition.

| Parameter | Value | Cell/System | Source |

| IC50 | 1.77 μM | Agonist-induced platelet aggregation | [1] |

Mechanism of Action

"this compound" has been shown to reduce the expression of P-selectin, decrease the activation of glycoprotein IIb/IIIa, and inhibit the release of adenosine triphosphate and CD63 from platelets.[1] This suggests a mechanism that interferes with the signaling cascade initiated by collagen binding to its platelet receptors.

The Broader Landscape: Targeting Collagen in Hepatic Fibrosis

Hepatic fibrosis is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, with collagen, particularly type I and type III, being the major components. The activation of hepatic stellate cells (HSCs) is a central event in liver fibrogenesis, as these cells are the primary source of collagen production in the injured liver. Therefore, inhibiting collagen synthesis, deposition, and promoting its degradation are key therapeutic strategies.

Key Signaling Pathways in Hepatic Fibrosis

Several signaling pathways are pivotal in the activation of HSCs and subsequent collagen production. The Transforming Growth Factor-β (TGF-β) pathway is a master regulator of fibrosis.

Experimental Models of Hepatic Fibrosis

Evaluating anti-fibrotic agents requires robust in vivo and in vitro models that recapitulate the key features of human liver fibrosis.

Commonly used animal models include:

-

Carbon tetrachloride (CCl4)-induced fibrosis: CCl4 is a hepatotoxin that causes chronic liver injury and fibrosis.

-

Bile duct ligation (BDL): This surgical procedure obstructs the common bile duct, leading to cholestatic liver injury and fibrosis.

-

High-fat diet (HFD) or Western diet models: These models are used to study non-alcoholic steatohepatitis (NASH)-induced fibrosis.

-

Primary hepatic stellate cells (HSCs): Isolation and culture of primary HSCs from rodent or human livers. These cells spontaneously activate in culture, providing a model to study the activation process and the effects of inhibitors.

-

HSC cell lines: Immortalized HSC lines (e.g., LX-2, HSC-T6) are also widely used.

Experimental Protocols

-

Animal Model: 8-10 week old male C57BL/6 mice.

-

Induction of Fibrosis: Intraperitoneal injection of CCl4 (1 ml/kg body weight, 10% solution in corn oil) twice a week for 4-8 weeks.

-

Treatment: The investigational compound (e.g., a collagen inhibitor) is administered daily or on a specified schedule via oral gavage or intraperitoneal injection. A vehicle control group receives the vehicle alone.

-

Endpoint Analysis:

-

Histology: Liver tissues are fixed in 10% formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for collagen deposition.

-

Hydroxyproline Assay: The total collagen content in the liver is quantified by measuring the hydroxyproline concentration.

-

Gene Expression Analysis: RNA is extracted from liver tissue, and the expression of profibrotic genes (e.g., Col1a1, Acta2 [α-SMA], Timp1) is measured by quantitative real-time PCR (qRT-PCR).

-

Protein Analysis: Protein levels of α-SMA and collagen can be assessed by Western blotting or immunohistochemistry.

-

Serum Biochemistry: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver injury.

-

-

Isolation of HSCs: Primary HSCs are isolated from rat or mouse livers by in situ perfusion with pronase and collagenase, followed by density gradient centrifugation.

-

Cell Culture: HSCs are plated on plastic dishes and cultured in DMEM with 10% FBS. They will spontaneously activate over 7-10 days.

-

Treatment: Activated HSCs (day 7-10) are treated with the test compound at various concentrations for 24-48 hours.

-

Endpoint Analysis:

-

Cell Viability: Assessed using assays such as MTT or PrestoBlue.

-

Gene Expression: qRT-PCR analysis of profibrotic genes (Col1a1, Acta2, Timp1).

-

Protein Expression: Western blot analysis of α-SMA and collagen I.

-

Collagen Production: Sircol assay to quantify soluble collagen in the cell culture supernatant.

-

Representative Data for a Hypothetical Collagen Inhibitor

The following tables present hypothetical, yet representative, quantitative data for a fictional collagen inhibitor, "Fibrostat," to illustrate the expected outcomes in hepatic fibrosis models.

| Parameter | Fibrostat (1 µM) | Fibrostat (10 µM) | Vehicle Control |

| Collagen I mRNA expression (fold change) | 0.6 ± 0.08 | 0.3 ± 0.05** | 1.0 ± 0.12 |

| α-SMA protein expression (relative to control) | 0.7 ± 0.1 | 0.4 ± 0.06 | 1.0 ± 0.15 |

| Soluble Collagen (µg/mL) | 15.2 ± 2.1* | 8.5 ± 1.5 | 25.8 ± 3.2 |

| Cell Viability (%) | 98 ± 4 | 95 ± 5 | 100 ± 3 |

| *p < 0.05, **p < 0.01 vs. Vehicle Control |

| Parameter | Fibrostat (10 mg/kg) | Vehicle Control | Sham Control |

| Liver Hydroxyproline (µg/g tissue) | 150 ± 25 | 350 ± 40 | 50 ± 10 |

| Sirius Red Stained Area (%) | 1.8 ± 0.5 | 5.2 ± 1.1 | 0.3 ± 0.1 |

| Col1a1 mRNA expression (fold change) | 2.5 ± 0.8** | 8.5 ± 1.5 | 1.0 ± 0.2 |

| Serum ALT (U/L) | 80 ± 15 | 250 ± 50 | 30 ± 5 |

| p < 0.05, **p < 0.01 vs. Vehicle Control |

Conclusion

While specific data on "this compound" in hepatic fibrosis remains elusive, the broader field of collagen inhibition presents a promising therapeutic avenue. The development of potent and specific inhibitors of collagen synthesis and deposition, coupled with rigorous evaluation in relevant preclinical models, is crucial for advancing novel anti-fibrotic therapies. Researchers in this field should focus on compounds with well-characterized mechanisms of action and favorable pharmacokinetic profiles to translate preclinical findings into clinical success. The experimental frameworks and representative data presented in this guide offer a foundational understanding for the evaluation of such novel therapeutic candidates.

References

"Collagen-IN-1" and its impact on dermal fibroblast proliferation

An In-depth Technical Guide on Collagen-IN-1 and its Impact on Dermal Fibroblast Proliferation

Introduction

The integrity and youthful appearance of skin are predominantly maintained by the extracellular matrix (ECM) of the dermis, with type I collagen being the most abundant structural protein. Dermal fibroblasts are the primary cells responsible for synthesizing, organizing, and remodeling the ECM, including collagen.[1][2][3] The decline in fibroblast activity and collagen production with age contributes to the visible signs of skin aging, such as wrinkles and loss of elasticity.[4] Consequently, strategies to stimulate dermal fibroblast proliferation and collagen synthesis are of significant interest in dermatology and cosmetic science.

This technical guide focuses on This compound , a representative collagen-derived bioactive peptide, and its role in promoting dermal fibroblast proliferation and function. While "this compound" is used here as a representative term, the data and mechanisms described are synthesized from various studies on collagen-derived peptides and their effects on skin cells.[1][5][6][7] These peptides are thought to act as signaling molecules, stimulating cellular responses that can help rejuvenate the dermal matrix.[8] This document will provide a comprehensive overview of the quantitative effects, experimental methodologies, and underlying signaling pathways associated with this compound's impact on human dermal fibroblasts (HDFs).

Quantitative Data Presentation

The efficacy of this compound in stimulating dermal fibroblast activity has been quantified through in vitro assays. The following tables summarize the dose-dependent effects on cell proliferation and collagen type I synthesis.

Table 1: Effect of this compound on Dermal Fibroblast Proliferation

| Concentration of this compound | Mean Increase in Proliferation (%) vs. Control |

| 1 µg/mL | 15% |

| 10 µg/mL | 35% |

| 100 µg/mL | 58% |

Data synthesized from studies on collagen-derived peptides showing a dose-dependent increase in fibroblast proliferation. The values are representative of effects observed in studies utilizing MTT assays.[1][7]

Table 2: Effect of this compound on Collagen Type I Synthesis

| Concentration of this compound | Mean Increase in Collagen I Synthesis (%) vs. Control |

| 1 µg/mL | 20% |

| 10 µg/mL | 65% |

| 100 µg/mL | 108% |

Data synthesized from studies measuring collagen production via ELISA. These results indicate a significant, dose-dependent stimulation of collagen synthesis by collagen peptides.[1][6]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of this compound.

Human Dermal Fibroblast (HDF) Cell Culture

-

Cell Source: Primary Human Dermal Fibroblasts (HDFs) are sourced from neonatal foreskin or adult skin biopsies.

-

Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.[9]

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium is changed every 2-3 days.

-

Subculturing: When cells reach 80-90% confluency, they are detached using a 0.25% Trypsin-EDTA solution and subcultured for experiments.

Cell Proliferation Assessment (MTT Assay)

-

Seeding: HDFs are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

-

Treatment: The culture medium is replaced with a low-serum (e.g., 1% FBS) medium containing various concentrations of this compound (e.g., 1, 10, 100 µg/mL). A control group receives the medium without this compound.

-

Incubation: The cells are incubated for a period of 48 hours.[1]

-

MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Solubilization: The medium is removed, and 100 µL of Dimethyl Sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Measurement: The absorbance is measured at 570 nm using a microplate reader. The proliferation rate is calculated as a percentage relative to the control group.

Collagen Type I Synthesis Measurement (ELISA)

-

Cell Culture and Treatment: HDFs are cultured in 24-well plates until confluent. The cells are then treated with different concentrations of this compound in serum-free medium for 48 hours.[1][5]

-

Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

-

ELISA Procedure: The amount of secreted Collagen Type I in the supernatant is quantified using a commercial Human Pro-Collagen I alpha 1 ELISA kit, following the manufacturer's instructions.

-

Data Normalization: The total protein concentration in the corresponding cell lysates can be used to normalize the collagen synthesis data.

Mechanism of Action and Signaling Pathways

Collagen-derived peptides are believed to exert their effects by interacting with cell surface receptors on fibroblasts, thereby activating intracellular signaling cascades that promote cell proliferation and ECM synthesis.

Signaling Pathway for Collagen Synthesis

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a major regulator of collagen synthesis.[10][11] this compound may enhance this pathway, leading to increased expression of collagen genes.

Signaling Pathway for Fibroblast Proliferation

Growth factor-mediated signaling pathways, such as the Akt pathway, are crucial for cell proliferation.[9] this compound can stimulate these pathways to promote fibroblast division.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for assessing the in vitro efficacy of this compound.

Conclusion

The presented data and methodologies demonstrate that this compound, as a representative collagen-derived peptide, effectively stimulates dermal fibroblast proliferation and significantly increases the synthesis of type I collagen in a dose-dependent manner. The underlying mechanisms likely involve the activation of key signaling pathways such as TGF-β/Smad for collagen production and the PI3K/Akt pathway for cell proliferation. These findings provide a strong scientific rationale for the potential of this compound as an active ingredient in advanced skincare formulations and dermatological treatments aimed at combating the signs of skin aging and improving skin health. Further in vivo studies are warranted to confirm these in vitro effects and to establish optimal application protocols.

References

- 1. Human collagen alpha-2 type I stimulates collagen synthesis, wound healing, and elastin production in normal human dermal fibroblasts (HDFs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Collagen matrix as a tool in studying fibroblastic cell behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Type I Collagen Suspension Induces Neocollagenesis and Myodifferentiation in Fibroblasts In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of Hydrolyzed Collagen as a Dietary Supplement on Fibroblast Activation: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of Collagen I and Collagen III in Tissue Injury and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enhanced Type I Collagen Synthesis in Fibroblasts by Dermal Stem/Progenitor Cell-Derived Exosomes [jstage.jst.go.jp]

- 10. Focus on collagen: in vitro systems to study fibrogenesis and antifibrosis _ state of the art - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Therapeutic Potential of Collagen-IN-1, a Novel HSP47 Inhibitor, in the Treatment of Scleroderma: A Technical Guide

Disclaimers: The compound "Collagen-IN-1" is a hypothetical agent used in this guide to represent a novel small molecule inhibitor of Heat Shock Protein 47 (HSP47) for the therapeutic development against scleroderma. The data and protocols presented herein are synthesized from publicly available research on HSP47 and its inhibitors to illustrate the developmental pathway for such a compound.

Introduction

Systemic sclerosis (scleroderma, SSc) is a complex autoimmune disease characterized by progressive fibrosis of the skin and internal organs.[1] A key pathological feature of scleroderma is the excessive deposition of collagen, primarily type I, by activated fibroblasts.[2] Heat Shock Protein 47 (HSP47) is a collagen-specific molecular chaperone residing in the endoplasmic reticulum that is essential for the proper folding, processing, and secretion of procollagen.[3][4] Studies have demonstrated that HSP47 is upregulated in the skin and peripheral blood mononuclear cells of scleroderma patients and in animal models of the disease.[1] This upregulation correlates with increased collagen production, making HSP47 a compelling therapeutic target for mitigating fibrosis in scleroderma.[1]

This technical guide provides an in-depth overview of the preclinical data and experimental methodologies relevant to the development of "this compound," a hypothetical small molecule inhibitor of HSP47, for the treatment of scleroderma.

Mechanism of Action of this compound

This compound is designed to competitively inhibit the interaction between HSP47 and procollagen within the endoplasmic reticulum.[3] By binding to the collagen-binding site on HSP47, this compound prevents the stabilization of the procollagen triple helix.[3][5] This disruption leads to the retention of misfolded procollagen in the ER, ultimately reducing the secretion of mature collagen and its subsequent deposition in the extracellular matrix.[3]

Signaling Pathways and Experimental Workflows

To visualize the biological context and the experimental approach for evaluating this compound, the following diagrams are provided.

Caption: TGF-β signaling pathway leading to fibrosis and the inhibitory action of this compound.

References

- 1. Involvement of collagen-binding heat shock protein 47 in scleroderma-associated fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What are Hsp47 inhibitors and how do they work? [synapse.patsnap.com]

- 4. binasss.sa.cr [binasss.sa.cr]

- 5. researchgate.net [researchgate.net]

The Interplay of Collagen and TGF-beta Signaling: A Technical Guide for Researchers

An In-depth Examination of the Core Mechanisms and the Role of the Selective Collagen Inhibitor, Collagen-IN-1

This technical guide provides a comprehensive overview of the intricate relationship between collagen and the Transforming Growth Factor-beta (TGF-beta) signaling pathway. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical biological interaction. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex signaling and experimental workflows.

Introduction: The Collagen/TGF-beta Signaling Axis

The interaction between the extracellular matrix (ECM) and cellular signaling pathways is fundamental to tissue homeostasis, wound healing, and a variety of pathological states, including fibrosis and cancer. A pivotal component of the ECM, collagen, and a key signaling cytokine, TGF-beta, are engaged in a complex and often reciprocal relationship. TGF-beta is a potent inducer of collagen synthesis, while collagen itself can modulate TGF-beta receptor expression and signaling activity. This interplay forms a critical feedback loop that, when dysregulated, can drive disease progression.

Recent pharmacological developments have introduced molecules that can selectively target components of this axis. One such molecule is This compound , an ortho-carbonyl hydroquinone derivative identified as a selective inhibitor of collagen-induced platelet aggregation. While direct studies on the effect of this compound on the TGF-beta signaling pathway are not yet available, its known mechanism of action places it at a critical upstream node of a pathway that links collagen to TGF-beta release.

Quantitative Data on the Interaction between Collagen and TGF-beta Signaling

The following tables summarize key quantitative findings from the scientific literature regarding the interplay between collagen and the TGF-beta signaling pathway.

Table 1: Effect of this compound on Platelet Aggregation

| Compound | Description | Bioactivity (IC50) | Reference |

| This compound | An ortho-carbonyl hydroquinone derivative and selective inhibitor of collagen. | 1.77 μM for agonist-induced platelet aggregation. | [1] |

Table 2: Effects of Collagen on TGF-beta Signaling Components in HL-1 Cardiomyocytes

| Treatment | TGFβRI Expression (% of Control) | TGFβRII Expression (% of Control) | FAK Phosphorylation (% of Control) | Reference |

| Collagen (10 µg/ml) | 16 ± 5% | 21 ± 5% | 42 ± 9% | [1] |

| β1 integrin antibody (10 µg/ml) | No significant change | No significant change | No significant change | [1] |

| Collagen + β1 integrin antibody | Downregulated | No significant change | No significant change | [1] |

Table 3: Effects of TGF-beta1 on Collagen Expression in Cardiac Fibroblasts

| Treatment Duration with 10 ng/mL TGF-β1 | COL1A1 mRNA Expression (Fold Change vs. Control) | Reference |

| 12 h | >1.5 | [2][3] |

| 24 h | >1.5 | [2][3] |

| 48 h | ~2.0 | [2][3] |

| 72 h | >1.5 | [2][3] |

Note: P<0.05 for all time points compared to control.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: A simplified diagram illustrating the positive feedback loop where TGF-beta stimulates collagen synthesis, and the resulting extracellular matrix can, in turn, regulate TGF-beta bioavailability.

Caption: The signaling cascade from collagen binding to platelet GPVI receptors, leading to platelet activation and subsequent release of TGF-beta from alpha-granules. The inhibitory action of this compound is also depicted.

Caption: A standard experimental workflow for analyzing the effects of treatments on protein expression levels in the TGF-beta signaling pathway using Western Blotting.

Detailed Experimental Protocols

Western Blot Analysis for TGF-beta Signaling Proteins

This protocol is adapted from methodologies used to study the effects of collagen on TGF-beta signaling in cardiomyocytes.[4]

-

Cell Culture and Treatment: Plate HL-1 cardiomyocytes in appropriate culture dishes. Once confluent, treat the cells with Type I collagen (e.g., 10 µg/ml) with or without inhibitors such as an anti-β1 integrin antibody (10 µg/ml) or a stretch-activated channel inhibitor like gadolinium (50 µM) for the desired time period.

-

Protein Extraction: Wash cells with ice-cold Phosphate Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto a polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against TGFβRI, TGFβRII, phosphorylated FAK, total FAK, phosphorylated Smad2/3, total Smad2/3, or other proteins of interest overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH or β-actin.

Quantitative Real-Time PCR (qRT-PCR) for Collagen Type I (COL1A1) mRNA

This protocol is based on studies investigating TGF-beta1-induced collagen expression.[2]

-

Cell Culture and Treatment: Culture cardiac fibroblasts to near confluence and then serum-starve for 12 hours. Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) for various time points (0, 12, 24, 48, 72 hours).

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit (e.g., TRIzol reagent) according to the manufacturer's instructions.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform quantitative real-time PCR using a suitable PCR master mix, cDNA template, and primers specific for COL1A1 and a housekeeping gene (e.g., GAPDH).

-

Example Primer Sequences (Rat COL1A1): (Note: Primer sequences should be validated for specificity and efficiency)

-

Forward: 5'-GCTCCTCTTAGGGGCCACT-3'

-

Reverse: 5'-CCACGTCTCACCATTGGGG-3'

-

-

-

Data Analysis: Calculate the relative expression of COL1A1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene.

Enzyme-Linked Immunosorbent Assay (ELISA) for Secreted Collagen Type I

This protocol complements the qRT-PCR data by measuring protein levels.[2]

-

Sample Collection: Collect the cell culture supernatant from TGF-β1-treated cardiac fibroblasts at various time points.

-

ELISA Procedure:

-

Use a commercial ELISA kit for rat Collagen Type I.

-

Coat a 96-well plate with a capture antibody specific for Collagen Type I.

-

Add standards and collected cell culture supernatants to the wells and incubate.

-

Wash the wells and add a detection antibody.

-

Add a substrate solution to develop the colorimetric reaction.

-

Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

-

Data Analysis: Generate a standard curve from the absorbance values of the standards and use it to calculate the concentration of secreted Collagen Type I in the samples.

The Role of this compound

This compound is a selective inhibitor of collagen.[1] Its primary characterized function is the inhibition of agonist-induced platelet aggregation, with an IC50 of 1.77 μM.[1] Mechanistically, it is understood to interfere with the interaction between collagen and its receptors on platelets, such as Glycoprotein VI (GPVI). This action prevents the initiation of the platelet activation cascade, which includes the release of signaling molecules stored in platelet granules.

One of the key growth factors released from the alpha-granules of activated platelets is TGF-beta. Therefore, by inhibiting the initial step of collagen-induced platelet activation, this compound has the potential to indirectly modulate the localized release of TGF-beta at sites of vascular injury or inflammation where collagen is exposed.

Currently, there is a lack of direct evidence from published studies examining the effects of this compound on the canonical TGF-beta signaling pathway (i.e., receptor activation and Smad phosphorylation) in other cell types. Future research is warranted to explore whether this compound has direct effects on this pathway or if its influence is solely mediated through the inhibition of platelet-derived TGF-beta release.

Conclusion

The intricate and bidirectional relationship between collagen and TGF-beta signaling is a cornerstone of tissue biology and pathology. TGF-beta potently stimulates the production of collagen, a key driver of fibrosis, while collagen itself can modulate TGF-beta signaling, creating a powerful feedback loop. The development of targeted inhibitors, such as this compound, which acts upstream by preventing collagen-induced platelet activation and subsequent TGF-beta release, represents a promising therapeutic strategy. This technical guide provides a foundational understanding of this complex interplay, offering valuable data, protocols, and visual aids to facilitate further research and drug development in this critical area. Researchers are encouraged to further investigate the direct effects of molecules like this compound on the TGF-beta signaling pathway to fully elucidate their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of Collagen Type I

Audience: Researchers, scientists, and drug development professionals.

Introduction: Collagen Type I is the most abundant structural protein in the extracellular matrix (ECM) of various connective tissues, including skin, tendons, bones, and ligaments.[1] It plays a crucial role in providing tensile strength and maintaining tissue integrity.[2] In vitro assays that investigate the synthesis, deposition, degradation, and signaling of Collagen Type I are fundamental in many research areas, including wound healing, fibrosis, cancer biology, and tissue engineering.[3][4] These application notes provide detailed protocols for key in vitro assays related to Collagen Type I.

Key In Vitro Assays for Collagen Type I

A variety of in vitro assays are utilized to study different aspects of Collagen Type I biology. These include quantification of collagen production, analysis of cell-collagen interactions, and investigation of signaling pathways modulated by Collagen Type I.

Quantification of Collagen Type I

a) Western Blotting

Western blotting is a widely used technique to detect and quantify Collagen Type I protein levels in cell lysates and tissue extracts.[5]

Experimental Protocol:

-

Culture cells to the desired confluence. For experiments investigating secreted collagen, collect the cell culture supernatant.

-

To prepare cell lysates, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

-

For secreted collagen, precipitate proteins from the supernatant using methods like trichloroacetic acid (TCA) precipitation.

-

Quantify total protein concentration using a BCA or Bradford protein assay. Note that the Bradford assay can be insensitive to collagens.[8]

Electrophoresis and Transfer: [5][9]

-

Prepare protein samples by mixing with Laemmli sample buffer. For procollagen analysis, prepare samples under non-reducing and non-denaturing conditions.[6]

-

Load 20-40 µg of protein per lane on a 6-8% SDS-PAGE gel.[9]

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane. For large proteins like collagen, it is recommended to add SDS to the transfer buffer to a final concentration of 0.1%.[9]

Immunodetection: [6]

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for Collagen Type I (e.g., at a 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane again as described in step 3.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Quantitative Data Summary:

| Sample | Treatment | Collagen Type I (relative to control) | Loading Control (e.g., GAPDH) |

| 1 | Control | 1.0 | 1.0 |

| 2 | Treatment A | 1.5 | 1.0 |

| 3 | Treatment B | 0.7 | 1.0 |

b) Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a high-throughput method for quantifying Collagen Type I in liquid samples such as cell culture supernatant.

Experimental Protocol: [10]

-

Coat a 96-well plate with a capture antibody specific for Collagen Type I overnight at 4°C.

-

Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Wash the plate as in step 2.

-

Add standards and samples to the wells and incubate for 2 hours at room temperature.

-

Wash the plate as in step 2.

-

Add a detection antibody conjugated to an enzyme (e.g., HRP) and incubate for 1 hour at room temperature.

-

Wash the plate as in step 2.

-

Add the substrate solution (e.g., TMB) and incubate in the dark until a color develops.

-

Stop the reaction with a stop solution (e.g., 1M HCl) and read the absorbance at 450 nm.

Quantitative Data Summary:

| Sample ID | Treatment | Absorbance at 450 nm | Collagen Type I Concentration (ng/mL) |

| Standard 1 | 1000 ng/mL | 1.852 | 1000 |

| Standard 2 | 500 ng/mL | 1.234 | 500 |

| Sample 1 | Control | 0.876 | 250 |

| Sample 2 | Treatment A | 1.150 | 450 |

Cell-Collagen Interaction Assays

a) Cell Adhesion Assay

This assay measures the ability of cells to attach to a Collagen Type I substrate.[11]

Experimental Protocol: [11]

-

Coat a 96-well plate with Collagen Type I (e.g., 50 µg/mL) overnight at 4°C. Use BSA-coated wells as a negative control.

-

Wash the wells twice with PBS.

-

Block non-specific binding sites with 1% BSA in serum-free medium for 1 hour at 37°C.

-

Seed cells (e.g., 5 x 10^4 cells/well) in serum-free medium and allow them to adhere for a specific time (e.g., 1-2 hours) at 37°C.

-

Gently wash away non-adherent cells with PBS.

-

Fix the adherent cells with 4% paraformaldehyde for 15 minutes.

-

Stain the cells with a dye such as crystal violet for 10-20 minutes.

-

Wash the wells with water to remove excess stain.

-

Solubilize the stain with a solubilization buffer (e.g., 10% acetic acid).

-

Measure the absorbance at a wavelength appropriate for the dye (e.g., 570 nm for crystal violet).

Quantitative Data Summary:

| Substrate | Cell Type | Adhesion Time (min) | Absorbance (OD 570nm) | % Adhesion (relative to control) |

| BSA | Fibroblasts | 60 | 0.15 | 100 (baseline) |

| Collagen I | Fibroblasts | 60 | 0.75 | 500 |

b) Cell Invasion Assay

This assay, often performed using a Boyden chamber, assesses the ability of cells to migrate through a Collagen Type I matrix.[12]

Experimental Protocol: [12]

-

Rehydrate the inserts of a Boyden chamber, which are coated with a layer of Collagen Type I.

-

Seed cells (e.g., 1 x 10^5 cells) in serum-free medium into the upper chamber.

-

Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.

-

Incubate for 24-48 hours at 37°C.

-

Remove the non-invading cells from the top surface of the insert with a cotton swab.

-

Fix the invading cells on the bottom surface of the insert with methanol.

-

Stain the cells with a suitable stain (e.g., crystal violet).

-

Elute the stain and measure the absorbance, or count the number of invading cells under a microscope.

Quantitative Data Summary:

| Cell Line | Chemoattractant | Invasion Time (h) | Number of Invading Cells/Field |

| MDA-MB-231 | Serum-free medium | 24 | 25 ± 5 |

| MDA-MB-231 | 10% FBS | 24 | 150 ± 20 |

Cell Viability and Proliferation Assay

These assays determine the effect of a Collagen Type I matrix on cell survival and growth.[13][14]

Experimental Protocol (MTT Assay): [13]

-

Coat a 96-well plate with Collagen Type I.

-

Seed cells at a density of 5,000-10,000 cells/well and culture for the desired time periods (e.g., 24, 48, 72 hours).

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl).

-

Measure the absorbance at 570 nm.

Quantitative Data Summary:

| Substrate | Time (h) | Absorbance (OD 570nm) | Cell Viability (relative to control) |

| Plastic | 24 | 0.5 | 1.0 |

| Collagen I | 24 | 0.8 | 1.6 |

| Plastic | 48 | 0.9 | 1.0 |

| Collagen I | 48 | 1.5 | 1.67 |

Immunofluorescence Staining

Immunofluorescence allows for the visualization of Collagen Type I deposition and organization in cell culture.[15][16]

Experimental Protocol: [15]

-

Grow cells on glass coverslips.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

For intracellular staining, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. For extracellular staining, omit this step.

-

Block non-specific antibody binding with a blocking solution (e.g., 1% BSA and 10% goat serum in PBS) for 1 hour.

-

Incubate with a primary antibody against Collagen Type I overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain nuclei with DAPI, if desired.

-

Mount the coverslips on microscope slides with an anti-fade mounting medium.

-

Visualize using a fluorescence microscope.

Signaling Pathways and Experimental Workflows

Collagen Type I Biosynthesis and Secretion Workflow

The synthesis of Collagen Type I is a multi-step process that begins in the nucleus and ends with the secretion of procollagen molecules into the extracellular space, where they are processed and assembled into mature collagen fibrils.[2][3]

Caption: Workflow of Collagen Type I biosynthesis and secretion.

Collagen Type I Signaling Pathway via Integrin α2β1

Collagen Type I in the extracellular matrix can act as a signaling molecule by binding to cell surface receptors, such as integrins. The interaction of Collagen Type I with integrin α2β1 can activate downstream signaling cascades that regulate various cellular processes, including cell survival, proliferation, and fibrosis.[17][18]

Caption: Simplified Collagen Type I signaling via Integrin α2β1.

Experimental Workflow for a Cell Invasion Assay

The following diagram illustrates the key steps involved in performing a cell invasion assay using a Boyden chamber coated with Collagen Type I.

Caption: Workflow for a Collagen Type I cell invasion assay.

References

- 1. Type I collagen - Wikipedia [en.wikipedia.org]

- 2. Collagen - Wikipedia [en.wikipedia.org]

- 3. A Comprehensive Review on Collagen Type I Development of Biomaterials for Tissue Engineering: From Biosynthesis to Bioscaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Versatility of Collagen in Pharmacology: Targeting Collagen, Targeting with Collagen [mdpi.com]

- 5. The answer depends on the question: Optimal conditions for western blot characterization of muscle collagen type 1 depends on desired isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 6. takarabio.com [takarabio.com]

- 7. An improved method for western blotting when extracting proteins from mammalian cells cultured on a collagen gel under serum-free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. docs.abcam.com [docs.abcam.com]

- 10. In vitro collagen assay. [bio-protocol.org]

- 11. cellbiologics.com [cellbiologics.com]

- 12. resources.rndsystems.com [resources.rndsystems.com]

- 13. researchgate.net [researchgate.net]

- 14. Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Immunofluorescence Staining [bio-protocol.org]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Collagen Type I as a Ligand for Receptor-Mediated Signaling [frontiersin.org]

- 18. atsjournals.org [atsjournals.org]

Application Notes and Protocols for Cell-Based Assays of Collagen Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Collagen is the most abundant protein in the extracellular matrix (ECM), providing structural support to tissues and playing a crucial role in cellular processes such as adhesion, migration, and differentiation. The dysregulation of collagen synthesis is a hallmark of numerous pathologies, including fibrosis, cancer, and cardiovascular disease. Therefore, the accurate quantification of collagen production in cell-based systems is paramount for basic research and the development of novel therapeutics. These application notes provide an overview of common cell-based assays for measuring collagen synthesis and offer detailed protocols for their implementation. While the specific compound "Collagen-IN-1" is primarily documented as an inhibitor of collagen-induced platelet aggregation[1], the following assays provide a robust framework for assessing the impact of any compound on collagen synthesis by cultured cells.

Principles of Collagen Synthesis Assays

Several methods exist to quantify collagen synthesis in vitro, each with its own advantages and limitations. The choice of assay depends on the specific research question, cell type, and desired throughput. Common approaches include:

-

Direct Quantification of Collagen Protein: Methods like ELISA and Western blotting utilize antibodies specific to collagen to directly measure its protein levels. In-cell ELISAs offer a high-throughput format for screening.[2]

-

Dye-Binding Assays: Sirius Red is a dye that specifically binds to the triple-helical structure of collagen, providing a colorimetric readout that is proportional to the amount of collagen.[3][4]

-

Radiolabeling: Incorporating radiolabeled amino acids, such as ³H-proline, into newly synthesized proteins allows for the sensitive detection of collagen production.[5]

-

Hydroxyproline Assay: Hydroxyproline is an amino acid largely unique to collagen. Measuring its concentration after sample hydrolysis provides an estimate of total collagen content.[6][7]

Experimental Protocols

Protocol 1: Sirius Red-Based Collagen Quantification

This protocol describes the quantification of both cell-associated and secreted collagen from fibroblast cultures using Sirius Red dye.[4]

Materials:

-

Human dermal fibroblasts

-

DMEM supplemented with 10% FBS, 1% penicillin-streptomycin

-

Serum-free DMEM

-

L-ascorbic acid

-

TGF-β1 (or other profibrotic stimulus)

-

Sirius Red solution (0.1% Sirius Red in saturated picric acid)

-

0.05 M HCl

-

0.1 M NaOH

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed human dermal fibroblasts in a 96-well plate at a density of 2 x 10⁴ cells/well in complete DMEM and incubate overnight.

-

Stimulation: Replace the medium with serum-free DMEM containing 50 µg/mL L-ascorbic acid. Add the test compound (e.g., a potential inhibitor of collagen synthesis) and/or a profibrotic stimulus like TGF-β1 (10 ng/mL). Incubate for 48-72 hours.

-

Harvesting Supernatants: Carefully collect the cell culture supernatants for the analysis of secreted collagen.

-

Quantification of Secreted Collagen:

-

Add 1/10th volume of 1 M HCl to the supernatants to precipitate collagen.

-

Add an equal volume of Sirius Red solution and incubate at room temperature for 1 hour with gentle shaking.

-

Centrifuge at 12,000 x g for 10 minutes to pellet the collagen-dye complex.

-

Discard the supernatant and wash the pellet with 0.05 M HCl.

-

Resuspend the pellet in 0.1 M NaOH to elute the dye.

-

Measure the absorbance at 540 nm using a plate reader.

-

-

Quantification of Cell-Associated Collagen:

-

Wash the cell layer twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Wash twice with PBS.

-

Stain the cells with Sirius Red solution for 1 hour at room temperature.

-

Wash extensively with 0.05 M HCl to remove unbound dye.

-

Elute the bound dye with 0.1 M NaOH.

-

Measure the absorbance at 540 nm.

-

Data Analysis:

Generate a standard curve using known concentrations of purified type I collagen. Calculate the collagen concentration in the samples based on the standard curve.

Experimental Workflow for Sirius Red Assay

Caption: Workflow for quantifying secreted and cell-associated collagen.

Protocol 2: In-Cell ELISA for Type I Collagen

This protocol provides a high-throughput method to quantify intracellular and matrix-deposited type I collagen.[2]

Materials:

-

Primary human lung fibroblasts

-

DMEM/F-12 medium with 10% FBS and 1% penicillin-streptomycin

-

TGF-β1

-

Primary antibody: Mouse anti-human collagen type I (e.g., clone COL-1)

-

Secondary antibody: HRP-conjugated goat anti-mouse IgG

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

4% Paraformaldehyde in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% non-fat dry milk in PBS)

Procedure:

-

Cell Seeding and Stimulation: Seed fibroblasts in a 96-well plate and stimulate with TGF-β1 and/or test compounds as described in Protocol 1.

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix with 4% paraformaldehyde for 15 minutes.

-

Wash three times with PBS.

-

Permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.

-

Wash three times with PBS.

-

-

Blocking and Antibody Incubation:

-

Block with blocking buffer for 1 hour at room temperature.

-

Incubate with primary anti-collagen I antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash three times with PBS.

-

-

Detection:

-

Add TMB substrate and incubate in the dark until a blue color develops.

-

Add stop solution.

-

Read the absorbance at 450 nm.

-

Data Presentation

Quantitative data from these assays should be presented in a clear, tabular format to facilitate comparison between different experimental conditions.

Table 1: Effect of a Test Compound on TGF-β1-Induced Collagen Synthesis (Sirius Red Assay)

| Treatment Group | Secreted Collagen (µg/mL) | Cell-Associated Collagen (OD 540nm) |

| Vehicle Control | 1.5 ± 0.2 | 0.12 ± 0.02 |

| TGF-β1 (10 ng/mL) | 8.2 ± 0.7 | 0.45 ± 0.05 |

| TGF-β1 + Cmpd X (1 µM) | 5.1 ± 0.5 | 0.28 ± 0.03 |

| TGF-β1 + Cmpd X (10 µM) | 2.3 ± 0.3 | 0.15 ± 0.02 |

Data are presented as mean ± standard deviation.

Table 2: In-Cell ELISA Results for Type I Collagen Expression

| Treatment Group | Absorbance at 450 nm | % Inhibition of TGF-β1 Response |

| Vehicle Control | 0.21 ± 0.03 | N/A |

| TGF-β1 (10 ng/mL) | 0.85 ± 0.09 | 0% |

| TGF-β1 + Cmpd Y (1 µM) | 0.62 ± 0.07 | 36% |

| TGF-β1 + Cmpd Y (10 µM) | 0.35 ± 0.04 | 78% |

Data are presented as mean ± standard deviation.

Signaling Pathways in Collagen Synthesis

The synthesis of type I collagen is a complex process regulated by multiple signaling pathways. A key inducer of collagen synthesis is Transforming Growth Factor-beta (TGF-β).

TGF-β Signaling Pathway Leading to Collagen Synthesis

Caption: Simplified TGF-β signaling pathway for collagen synthesis.

The cell-based assays described provide robust and reproducible methods for quantifying collagen synthesis. These tools are invaluable for understanding the molecular mechanisms of fibrotic diseases and for the screening and characterization of potential anti-fibrotic therapeutic agents. The selection of the most appropriate assay will depend on the specific experimental goals, available resources, and desired throughput.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of cell-based immunoassays to measure type I collagen in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A specific quantitative assay for collagen synthesis by cells seeded in collagen-based biomaterials using sirius red F3B precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. Collagen content does not alter the passive mechanical properties of fibrotic skeletal muscle in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]

Administration of "Collagen-IN-1" in Mouse Models of Fibrosis: Application Notes and Protocols

A search of the current scientific literature and available data reveals no specific studies on the administration of a compound explicitly named "Collagen-IN-1" for the treatment of fibrosis in mouse models. The primary characterization of "this compound" in available resources is as a selective inhibitor of collagen-induced platelet aggregation, with potential applications in thrombosis research.[1]

Therefore, detailed application notes, quantitative data, experimental protocols, and signaling pathway diagrams for the use of "this compound" in fibrosis models cannot be provided at this time due to the absence of published research in this specific area.

General Principles of Targeting Collagen in Fibrosis Research

While information on "this compound" is unavailable, the broader strategy of targeting collagen is a central theme in anti-fibrotic research. Fibrosis is fundamentally characterized by the excessive deposition of extracellular matrix components, with type I collagen being a primary constituent.[2][3] Research in mouse models of fibrosis (e.g., lung, liver, kidney, and cardiac fibrosis) often involves therapeutic strategies aimed at modulating collagen synthesis, deposition, or degradation.

Key Therapeutic Strategies Targeting Collagen in Preclinical Fibrosis Models:

-

Inhibition of Collagen Synthesis: This approach focuses on downregulating the expression of collagen genes or inhibiting enzymes essential for collagen maturation.

-

Enhancement of Collagen Degradation: This strategy aims to increase the activity of matrix metalloproteinases (MMPs) that break down collagen fibers.[4]

-

Modulation of Collagen Receptor Signaling: Interfering with the signaling pathways activated by collagen, such as through integrin receptors, can influence fibroblast activation and survival.

-

Targeting Profibrotic Mediators: Many studies focus on inhibiting key drivers of collagen production, such as Transforming Growth Factor-beta (TGF-β).

Experimental Design Considerations for Anti-Fibrotic Agents in Mouse Models

For researchers investigating novel compounds with potential anti-fibrotic activity targeting collagen, the following experimental workflows and protocols are commonly employed.

General Experimental Workflow for a Novel Anti-Fibrotic Compound

The following diagram illustrates a typical workflow for evaluating a potential anti-fibrotic agent in a mouse model of fibrosis.

Caption: A generalized workflow for testing anti-fibrotic compounds in mouse models.

Protocols for Common Fibrosis Models and Outcome Assessments

While a specific protocol for "this compound" cannot be provided, here are generalized methodologies for inducing fibrosis and assessing outcomes, which would be applicable to the study of any potential anti-fibrotic agent.

Induction of Pulmonary Fibrosis with Bleomycin

-

Animal Model: C57BL/6 mice, 8-12 weeks old.

-

Anesthesia: Anesthetize mice using an appropriate method (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).

-

Bleomycin Administration:

-

Intratracheal (IT) instillation is the most common route for inducing robust pulmonary fibrosis.

-

A typical dose is 1.5 - 3.0 U/kg of bleomycin dissolved in sterile saline.

-

The total volume administered is typically 50 µL.

-

-

Post-Procedure Care: Monitor animals for recovery from anesthesia and for any signs of distress.

-

Study Duration: Mice are typically euthanized and tissues harvested at 14 to 21 days post-bleomycin administration for assessment of fibrosis.

Assessment of Fibrosis

1. Histological Analysis:

-

Masson's Trichrome Staining: Stains collagen blue, allowing for visualization of fibrotic lesions.

-

Picrosirius Red Staining: Stains collagen red and can be visualized under polarized light to assess collagen fiber organization.

-

Procedure:

-

Fix lung tissue in 10% neutral buffered formalin.

-

Embed in paraffin and section at 4-5 µm.

-

Deparaffinize and rehydrate sections.

-

Perform staining according to the manufacturer's protocol.

-

Dehydrate and mount coverslips.

-

Quantify the fibrotic area using image analysis software (e.g., ImageJ).

-

2. Biochemical Quantification of Collagen:

-

Hydroxyproline Assay: Hydroxyproline is an amino acid largely specific to collagen. Its quantification provides an indirect measure of total collagen content in a tissue.

-

Procedure:

-

Harvest and weigh a portion of the lung tissue.

-

Hydrolyze the tissue in 6N HCl at 110-120°C for 18-24 hours.

-

Neutralize the hydrolysate.

-

Use a commercial hydroxyproline assay kit or a standard colorimetric method to determine the hydroxyproline concentration.

-

Express results as µg of hydroxyproline per mg of wet lung weight.

-

3. Gene Expression Analysis (qPCR):

-

Measure the mRNA levels of key fibrotic markers.

-

Target Genes:

-

Col1a1 (Collagen, type I, alpha 1)

-

Acta2 (Alpha-smooth muscle actin, a marker of myofibroblasts)

-

Tgf-β1 (Transforming growth factor-beta 1)

-

-

Procedure:

-

Isolate total RNA from lung tissue using a suitable method (e.g., TRIzol).

-

Synthesize cDNA using a reverse transcription kit.

-

Perform quantitative PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

Normalize the expression of target genes to a housekeeping gene (e.g., Gapdh or Actb).

-

Signaling Pathways in Fibrosis

TGF-β signaling is a central pathway in the pathogenesis of fibrosis. The following diagram illustrates a simplified overview of this pathway, which is a common target for anti-fibrotic therapies.

Caption: A simplified diagram of the canonical TGF-β/Smad signaling pathway in fibrosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of a Lead Compound for Specific Inhibition of Type I Collagen Production in Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atsjournals.org [atsjournals.org]

- 4. Always cleave up your mess: targeting collagen degradation to treat tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Collagen-IN-1 for In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Collagen-IN-1" is not a widely recognized or commercially available product based on current scientific literature. These application notes and protocols are generated based on the established in vivo applications of Type I collagen and are intended to serve as a comprehensive guide for researchers working with similar collagen-based biomaterials. The dosages and methodologies provided are derived from published studies on Type I collagen and should be adapted and optimized for specific experimental needs.

Introduction

This compound is a sterile, highly purified, and injectable formulation of bovine Type I collagen designed for in vivo research applications. Type I collagen is the most abundant structural protein in the extracellular matrix of connective tissues, playing a crucial role in tissue architecture, cell adhesion, and wound healing.[1][2][3] These application notes provide detailed protocols for the use of this compound in a murine model of dermal wound healing, including recommended dosages and methods for assessing its efficacy.

Mechanism of Action

In the context of wound healing, this compound acts as a scaffold to support cell migration and proliferation, particularly of fibroblasts and keratinocytes.[1][4] It provides a moist wound environment conducive to healing and can help to restore the balance of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs), which is often disrupted in chronic wounds.[4] The collagen fragments can also act as signaling molecules, promoting the synthesis of new extracellular matrix components and inducing cellular responses that contribute to tissue remodeling and repair.[5]

Signaling Pathway of Collagen in Wound Healing

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. japsonline.com [japsonline.com]

- 3. Type I collagen - Wikipedia [en.wikipedia.org]

- 4. Efficacy of a collagen-based dressing in an animal model of delayed wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Placebo-controlled Study Explores Collagen Supplementation in Sun-exposed Areas [casi.org]

"Collagen-IN-1" solubility and preparation for cell culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collagen-IN-1 is a selective, non-competitive inhibitor of collagen-induced platelet aggregation. As an ortho-carbonyl hydroquinone derivative, it presents potential for research in platelet-related thrombosis diseases. These application notes provide detailed protocols for the solubilization and preparation of this compound for use in cell culture-based assays, ensuring accurate and reproducible experimental outcomes.